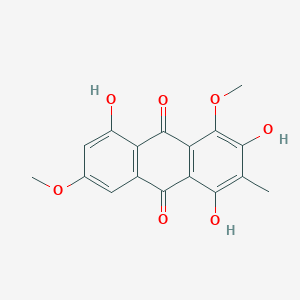
9,10-Anthracenedione, 1,3,5-trihydroxy-4,7-dimethoxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trihydroxy-4,7-dimethoxy-2-methylanthracene-9,10-dione is a derivative of anthraquinone, a class of naturally occurring organic compounds Anthraquinones are known for their diverse biological activities and are often found in plants, fungi, and lichens
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trihydroxy-4,7-dimethoxy-2-methylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthraquinone derivatives.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or other oxidizing agents.
Methoxylation: Methoxy groups are introduced using methylating agents such as dimethyl sulfate or methyl iodide.
Methylation: The methyl group is introduced at the 2-position using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trihydroxy-4,7-dimethoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl and methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Wissenschaftliche Forschungsanwendungen
1,3,5-Trihydroxy-4,7-dimethoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3,5-trihydroxy-4,7-dimethoxy-2-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and DNA, affecting cellular processes.
Pathways: It may influence oxidative stress pathways, apoptosis, and signal transduction mechanisms, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Emodic Acid: Another anthraquinone derivative with similar hydroxyl and methoxy groups.
2-Chloro-1,3,8-trihydroxy-6-(hydroxymethyl)-anthracene-9,10-dione: Shares structural similarities with additional chlorine and hydroxymethyl groups.
Uniqueness
1,3,5-Trihydroxy-4,7-dimethoxy-2-methylanthracene-9,10-dione is unique due to its specific arrangement of hydroxyl, methoxy, and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
93446-16-3 |
|---|---|
Molekularformel |
C17H14O7 |
Molekulargewicht |
330.29 g/mol |
IUPAC-Name |
1,3,5-trihydroxy-4,7-dimethoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O7/c1-6-13(19)11-12(17(24-3)14(6)20)16(22)10-8(15(11)21)4-7(23-2)5-9(10)18/h4-5,18-20H,1-3H3 |
InChI-Schlüssel |
ZDNSTRKFXBMLND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13131468.png)
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
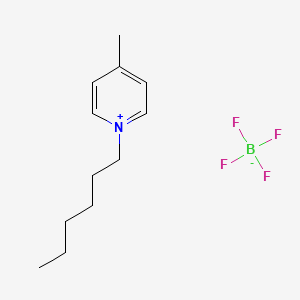
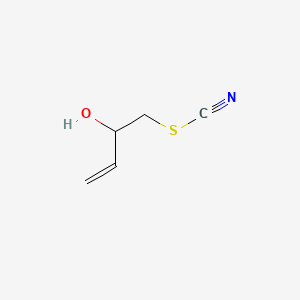
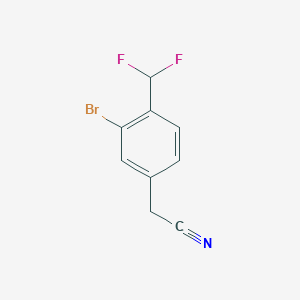
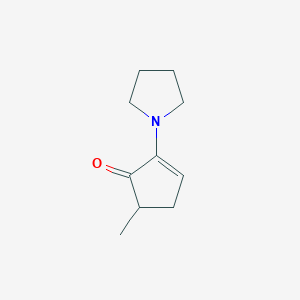

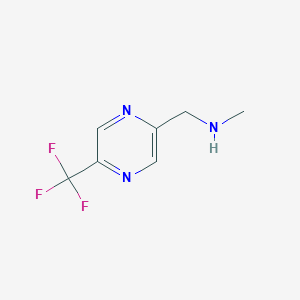
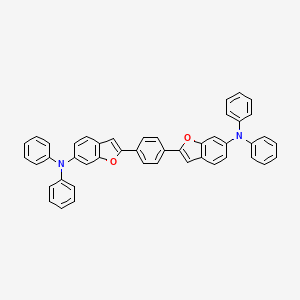
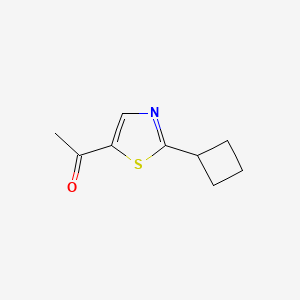

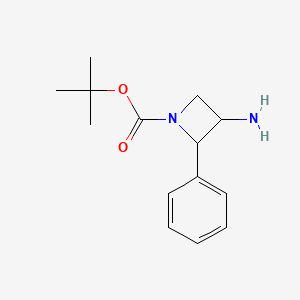

![2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine](/img/structure/B13131543.png)
